1-(4-Benzylpiperazin-1-YL)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one
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Overview
Description
1-(4-Benzylpiperazin-1-YL)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazin-1-YL)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Oxadiazole Formation: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: Finally, the benzylpiperazine and oxadiazole moieties are coupled through an ether linkage using appropriate coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperazin-1-YL)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and oxadiazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Benzylpiperazin-1-YL)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting neurological disorders or cancer.
Material Science: Utilized in the development of advanced materials with specific electronic or photonic properties.
Biological Studies: Employed as a probe in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: Used in the synthesis of polymers or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-YL)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzylpiperazin-1-YL)-2-[4-(4-chlorophenyl)phenoxy]ethan-1-one
- 1-(4-Benzylpiperazin-1-YL)-2-[4-(4-fluorophenyl)phenoxy]ethan-1-one
- 1-(4-Benzylpiperazin-1-YL)-2-[4-(4-nitrophenyl)phenoxy]ethan-1-one
Uniqueness
1-(4-Benzylpiperazin-1-YL)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c32-25(31-17-15-30(16-18-31)19-21-7-3-1-4-8-21)20-33-24-13-11-23(12-14-24)27-28-26(29-34-27)22-9-5-2-6-10-22/h1-14H,15-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAZVIJNNJLBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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